- Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104
Cas no 957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol)
957207-09-9 structure
Product Name:(4-Bromo-3-(trifluoromethyl)phenyl)methanol
Numéro CAS:957207-09-9
Le MF:C8H6BrF3O
Mégawatts:255.031852245331
MDL:MFCD08059129
CID:1037848
PubChem ID:45933700
Update Time:2025-09-24
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Propriétés chimiques et physiques
Nom et identifiant
-
- (4-Bromo-3-(trifluoromethyl)phenyl)methanol
- 4-bromo-3-(trifluoromethyl)Benzenemethanol
- 4-Bromo-3-(trifluoromethyl)benzyl alcohol
- [4-Bromo-3-(trifluoromethyl)phenyl]methanol
- JZNXJKZTUXTCPS-UHFFFAOYSA-N
- SBB101529
- AM84226
- AB0043292
- Z1197
- ST24034620
- Benzenemethanol, 4-bromo-3-(trifluoromethyl)-
- [4-bromo-3-(trifluoromethyl)phenyl]methan-1-ol
- 4-Bromo-3-(trifluoromethyl)benzenemethanol (ACI)
- 4-Bromo-3-trifluoromethylbenzyl alcohol
- PS-7418
- DTXSID70672894
- CS-0030504
- MFCD08059129
- EN300-1936413
- 957207-09-9
- (4-BROMO-3-TRIFLUOROMETHYL-PHENYL)-METHANOL
- AKOS016008307
- DB-367492
- SCHEMBL2094824
-
- MDL: MFCD08059129
- Piscine à noyau: 1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
- La clé Inchi: JZNXJKZTUXTCPS-UHFFFAOYSA-N
- Sourire: FC(C1C(Br)=CC=C(CO)C=1)(F)F
Propriétés calculées
- Qualité précise: 253.95541g/mol
- Masse isotopique unique: 253.95541g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 171
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 20.2
- Le xlogp3: 2.6
(4-Bromo-3-(trifluoromethyl)phenyl)methanol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$497 | 2021-06-17 | |
| Alichem | A013012820-250mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 250mg |
$475.20 | 2023-08-31 | |
| Alichem | A013012820-500mg |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A013012820-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM109548-5g |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 95% | 5g |
$346 | 2024-07-18 | |
| Apollo Scientific | PC6024-1g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 1g |
£34.00 | 2025-02-21 | |
| Apollo Scientific | PC6024-5g |
4-Bromo-3-(trifluoromethyl)benzyl alcohol |
957207-09-9 | 98% | 5g |
£143.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-50mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 50mg |
304.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT183-200mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 98% | 200mg |
609.0CNY | 2021-08-04 | |
| TRC | B695975-100mg |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol |
957207-09-9 | 100mg |
$ 87.00 | 2023-04-18 |
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 18 h, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; rt; 3 h, rt
Référence
- Preparation of siponimod intermediate, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
Référence
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Rational Design of a Red Fluorescent Sensor for ALDH1A1 Displaying Enhanced Cellular Uptake and Reactivity, Bioconjugate Chemistry, 2020, 31(2), 224-228
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Preparation of amide substituted thiazoles as modulators of RORγt, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 10 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Preparation of heteroarylamide derivatives as immunosuppressants with S1P agonist activity, Japan, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Référence
- Copper is an endogenous modulator of neural circuit spontaneous activity, Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(46), 16280-16285
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 min, 0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Preparation of arylxanthenones and aryldibenzosilinones as selective fluorescent probes for the presence of aldehyde dehydrogenase 1A1 in cells, United States, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Référence
- Preparation of the aromatic ring derivative as immunoregulation agents, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
- Preparation of substituted cyclopentaindolyl compounds useful in the treatment of autoimmune and inflammatory disorders, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Référence
- Preparation of trifluoromethyl alcohols as modulators of RORγt, United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 15 min, -10 °C; 1.5 h, -10 °C
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
1.2 Solvents: Water ; -10 °C
1.3 Reagents: Sodium borohydride ; 0 °C; overnight, rt
Référence
- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Référence
- Preparation of N-(hetero)aryl, 2-(hetero)aryl-substituted acetamides for use as Wnt signaling modulators, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
Référence
- Aryl hydrazides having pesticidal utility, and intermediates, compositions, and processes, related thereto, India, , ,
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Raw materials
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 4-Bromo-3-(trifluoromethyl)benzaldehyde
- Methyl 3,4-bis(trifluoromethyl)benzoate
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Preparation Products
(4-Bromo-3-(trifluoromethyl)phenyl)methanol Littérature connexe
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
957207-09-9 ((4-Bromo-3-(trifluoromethyl)phenyl)methanol) Produits connexes
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- 886860-77-1(Benzenemethanol, 4-bromo-3-(difluoromethyl)-)
- 886860-78-2(BENZENEMETHANOL, 4-BROMO-3-(TRIFLUOROMETHYL)-, BENZOATE)
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- 1214350-24-9([2-bromo-6-(trifluoromethyl)phenyl]methanol)
- 497959-33-8([2-bromo-4-(trifluoromethyl)phenyl]methanol)
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